molecular formula C6H11N B15177385 (5R)-5-methyl-2,3,4,5-tetrahydropyridine CAS No. 85796-63-0

(5R)-5-methyl-2,3,4,5-tetrahydropyridine

Cat. No.: B15177385
CAS No.: 85796-63-0
M. Wt: 97.16 g/mol
InChI Key: VLBFLYVZVWBHRH-ZCFIWIBFSA-N
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Description

(5R)-5-Methyl-2,3,4,5-tetrahydropyridine is a chiral, partially saturated pyridine derivative characterized by a six-membered ring with one double bond (between positions 1 and 2) and a methyl group at the 5-position in the R-configuration. Its molecular formula is C₆H₁₁N, with a molecular weight of 97.16 g/mol. The compound exists in equilibrium between its monomeric imine form and a trimeric 1,3,5-triazinane structure under specific conditions, a behavior shared with other cyclic imines like 1-pyrroline and unsubstituted 2,3,4,5-tetrahydropyridine . This equilibrium impacts its stability, reactivity, and applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

85796-63-0

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

(5R)-5-methyl-2,3,4,5-tetrahydropyridine

InChI

InChI=1S/C6H11N/c1-6-3-2-4-7-5-6/h5-6H,2-4H2,1H3/t6-/m1/s1

InChI Key

VLBFLYVZVWBHRH-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@H]1CCCN=C1

Canonical SMILES

CC1CCCN=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparison of (5R)-5-methyl-2,3,4,5-tetrahydropyridine with structurally related compounds reveals critical differences in substituent placement, stereochemistry, and biological activity:

Compound Key Structural Features Biological/Functional Relevance Key References
This compound Chiral 5R-methyl group; partially saturated pyridine ring Potential intermediate in alkaloid synthesis; trimerization behavior impacts stability
6-Alkyl-2,3,4,5-tetrahydropyridines Alkyl chains (C12–C18) at the 6-position; no stereochemical specificity Antifungal activity against Candida and Cryptococcus spp. (e.g., 5e: MFC = 3.8 μg/mL)
MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine) 1-Methyl and 4-phenyl substituents; fully saturated ring at positions 1–3 and 6 Neurotoxin causing Parkinsonism via selective substantia nigra damage
6-Methyl-5-oxo-2,3,4,5-tetrahydropyridine (6M5OTP) 6-Methyl and 5-oxo groups; unsaturated ring Aroma metabolite in aromatic rice varieties; correlates with 2-acetylpyrrole (2AP) production
Unsubstituted 2,3,4,5-tetrahydropyridine No substituents; basic tetrahydropyridine scaffold Exists as δ1-piperideine; foundational structure for synthetic derivatives

Key Comparative Insights

Substituent Position and Bioactivity :

  • The 5R-methyl group in the target compound distinguishes it from 6-alkyl derivatives , where antifungal activity is chain-length-dependent (C14–C18 optimal) . The shorter methyl group at the 5-position likely limits antifungal efficacy but may enhance metabolic stability or alter receptor interactions.
  • In contrast, MPTP ’s neurotoxicity arises from its 4-phenyl substituent, which facilitates mitochondrial toxicity in dopaminergic neurons .

Stereochemical Influence: The R-configuration at the 5-position introduces chirality, which could affect enantioselective synthesis (e.g., oxazaborolidine-catalyzed reductions yield 40–74% ee for similar compounds ). Non-chiral analogues (e.g., 6-alkyl derivatives) lack this complexity.

Trimerization Behavior: Like 1-pyrroline and unsubstituted tetrahydropyridine, the target compound equilibrates between monomer and trimer . This behavior is absent in MPTP or 6M5OTP, where substituents or oxidation states stabilize the monomeric form.

Synthetic Accessibility: 6-Alkyl derivatives are synthesized via Grignard reactions with N-Boc-pyrrolidinone, yielding high-purity products . The 5R-methyl analogue may require chiral auxiliaries or asymmetric catalysis, increasing synthetic complexity.

Applications :

  • 6-Alkyl derivatives and solacongestidine (a natural tetrahydropyridine-containing alkaloid) show antifungal utility .
  • 6M5OTP contributes to food science as an aroma compound , while MPTP is a tool in Parkinson’s disease research .
  • The target compound’s applications remain underexplored but may align with chiral building blocks or bioactive intermediates.

Physicochemical Properties

Property (5R)-5-Methyl-2,3,4,5-THPa 6-Hexadecyl-2,3,4,5-THP (5e) MPTP Unsubstituted THP
Molecular Weight (g/mol) 97.16 307.57 173.25 83.13
Solubility Moderate in polar solvents Lipophilic (long alkyl chain) Lipophilic High in water
Stability Trimerizes in solution Stable under inert conditions Air-sensitive Prone to oxidation
Bioactivity Not reported Antifungal (MFC = 3.8 μg/mL) Neurotoxic None

THP = Tetrahydropyridine

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